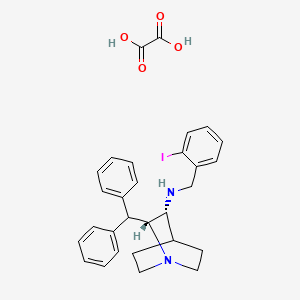

L-703,606 oxalate salt hydrate

Vue d'ensemble

Description

L-703,606 oxalate est un antagoniste puissant et sélectif du récepteur de la neurokinine-1 (NK1). Ce composé est largement utilisé dans la recherche scientifique, en particulier dans les études liées à la sécrétion d'acide gastrique et aux systèmes de récepteurs des neuropeptides . Sa structure chimique est le cis-2-(diphénylméthyl)-N-[(2-iodophényl)méthyl]-1-azabicyclo[2.2.2]octan-3-amine sel d'oxalate .

Applications De Recherche Scientifique

L-703,606 oxalate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of nucleophilic substitution and cyclization reactions.

Biology: Investigated for its role in neuropeptide receptor systems and its effects on gastric acid secretion.

Medicine: Explored as a potential therapeutic agent for conditions involving NK1 receptor antagonism, such as nausea and vomiting.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control

Mécanisme D'action

Target of Action

L-703,606 oxalate salt hydrate is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor found in the central and peripheral nervous system, known for its affinity for the neuropeptide substance P .

Mode of Action

As an antagonist, this compound binds to the NK1 receptor, thereby blocking the binding of substance P . This prevents the activation of the receptor and the subsequent intracellular signaling pathways .

Biochemical Pathways

The NK1 receptor is involved in various physiological processes, including pain perception, stress response, and inflammatory responses . By blocking the NK1 receptor, this compound can potentially modulate these processes .

Pharmacokinetics

It is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.

Result of Action

In vitro studies have shown that this compound can block the stimulation of proliferation induced by substance P . It also attenuates the effects of substance P on NK1R, GSK-3β, and β-catenin expression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances in the environment . .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

L-703,606 oxalate salt hydrate plays a crucial role in biochemical reactions by interacting with the NK-1 tachykinin receptor. This receptor is involved in various physiological processes, including pain transmission, inflammation, and stress responses. This compound binds to the NK-1 receptor with high affinity, thereby inhibiting the binding of its natural ligand, substance P . This inhibition prevents the downstream signaling pathways that are typically activated by substance P, leading to a reduction in pain and inflammation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it inhibits the NK-1 receptor, which is known to play a role in pain perception and stress responses . By blocking this receptor, this compound can reduce the release of pro-inflammatory cytokines and other mediators involved in pain and inflammation . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its impact on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the NK-1 receptor, thereby preventing the binding of substance P . This competitive inhibition blocks the receptor’s activation and subsequent signaling cascades. The inhibition of NK-1 receptor signaling leads to a decrease in the release of pro-inflammatory mediators and a reduction in pain and inflammation . Furthermore, this compound may also modulate gene expression by influencing transcription factors and other regulatory proteins involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under desiccated conditions and can maintain its activity for extended periods . Its stability may be compromised in the presence of moisture, leading to degradation and a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and pain over prolonged periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NK-1 receptor and reduces pain and inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the NK-1 receptor . The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are subsequently excreted through the kidneys . The metabolic pathways of this compound can influence its efficacy and safety profile, highlighting the importance of understanding its biotransformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound is primarily localized to the cell membrane, where it interacts with the NK-1 receptor . This subcellular localization is crucial for its activity, as it allows the compound to effectively inhibit receptor signaling . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect the compound’s activity and function, further highlighting the importance of understanding its subcellular localization .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du L-703,606 oxalate implique plusieurs étapes, commençant par la formation de la structure de base azabicyclo[2.2.2]octane. Les étapes clés comprennent :

Formation du noyau azabicyclo[2.2.2]octane : Ceci est obtenu par une série de réactions de cyclisation.

Introduction des groupes diphénylméthyle et iodophényle : Ces groupes sont introduits par des réactions de substitution nucléophile.

Formation du sel d'oxalate : La dernière étape implique la réaction de la base libre avec l'acide oxalique pour former le sel d'oxalate.

Méthodes de production industrielle

La production industrielle du L-703,606 oxalate suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réactifs et de conditions à haut rendement, ainsi que des techniques de purification telles que la recristallisation et la chromatographie pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le L-703,606 oxalate subit plusieurs types de réactions chimiques, notamment :

Substitution nucléophile : Cette réaction est utilisée pour introduire les groupes diphénylméthyle et iodophényle.

Cyclisation : Cette réaction forme le noyau azabicyclo[2.2.2]octane.

Formation de sel : La réaction avec l'acide oxalique forme le sel d'oxalate.

Réactifs et conditions courantes

Substitution nucléophile : Les réactifs courants comprennent les halogénoalcanes et les nucléophiles tels que les amines.

Cyclisation : Cette réaction nécessite souvent des catalyseurs et des conditions de température spécifiques.

Formation de sel : L'acide oxalique est utilisé pour former le sel d'oxalate.

Principaux produits

Le principal produit de ces réactions est le L-703,606 oxalate, avec la formation de composés intermédiaires tels que la base libre et divers dérivés substitués .

Applications de recherche scientifique

Le L-703,606 oxalate a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études de réactions de substitution nucléophile et de cyclisation.

Biologie : Étudié pour son rôle dans les systèmes de récepteurs des neuropeptides et ses effets sur la sécrétion d'acide gastrique.

Médecine : Exploré comme agent thérapeutique potentiel pour les affections impliquant l'antagonisme du récepteur NK1, telles que les nausées et les vomissements.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans le contrôle de la qualité

Mécanisme d'action

Le L-703,606 oxalate exerce ses effets en antagonisant sélectivement le récepteur NK1. Ce récepteur est impliqué dans la régulation de divers processus physiologiques, notamment la perception de la douleur, la réponse au stress et la sécrétion d'acide gastrique. En bloquant le récepteur NK1, le L-703,606 oxalate inhibe la liaison de son ligand naturel, la substance P, modulant ainsi ces processus physiologiques .

Comparaison Avec Des Composés Similaires

Le L-703,606 oxalate est unique par sa forte puissance et sa sélectivité pour le récepteur NK1. Des composés similaires comprennent :

Aprepitant : Un autre antagoniste du récepteur NK1 utilisé en clinique pour la prévention des nausées et des vomissements.

Rolapitant : Un antagoniste du récepteur NK1 à action prolongée avec des applications similaires.

Fosnetupitant : Un promédicament de la netupitant, également utilisé pour son antagonisme du récepteur NK1

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs propriétés pharmacocinétiques et leurs applications cliniques.

Propriétés

IUPAC Name |

2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,22,25-27,29H,15-19H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLWXEPQCNQPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

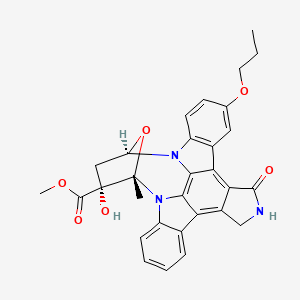

![hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1673859.png)

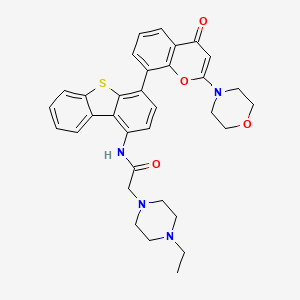

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)